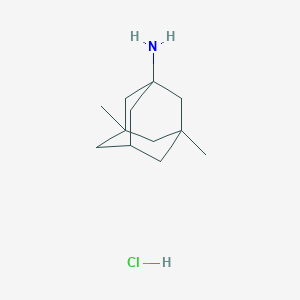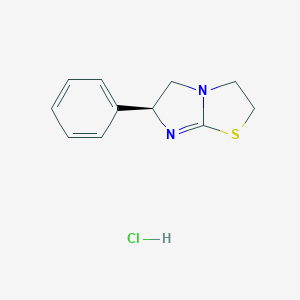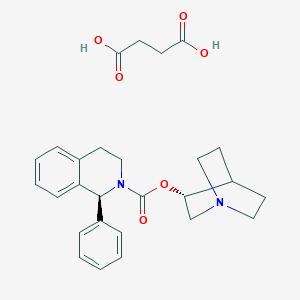
盐酸美金刚
概述
描述
盐酸美金刚是一种主要用于治疗中度至重度阿尔茨海默病的药物。它以 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂的作用而闻名,有助于减缓阿尔茨海默病患者症状的进展。 盐酸美金刚是白色结晶粉末,可溶于乙醇、石油醚和氯仿等有机溶剂 .
科学研究应用
盐酸美金刚在科学研究中有着广泛的应用:
化学: 它被用作开发新的 NMDA 受体拮抗剂的参考化合物。
生物学: 研究人员研究它对神经元兴奋性和突触可塑性的影响。
作用机制
盐酸美金刚通过作为 NMDA 受体上的非竞争性拮抗剂来发挥作用。通过与这些受体结合,它阻止了钙离子的大量流入,而钙离子大量流入会导致神经元损伤。 这种作用有助于保护神经元免受兴奋性毒性,兴奋性毒性是阿尔茨海默病中常见的现象 . 盐酸美金刚的分子靶点包括 NMDA 受体控制的阳离子通道,这些通道对突触传递和可塑性至关重要 .
类似化合物:
多奈哌齐: 另一种用于治疗阿尔茨海默病的药物,但它通过抑制乙酰胆碱酯酶而不是作用于 NMDA 受体来发挥作用.
乐卫玛(Lecanemab): 一种治疗阿尔茨海默病的新型药物,靶向大脑中的淀粉样蛋白β斑块.
盐酸美金刚的独特性: 盐酸美金刚作为 NMDA 受体拮抗剂的机制是独特的。与多奈哌齐等胆碱酯酶抑制剂不同,胆碱酯酶抑制剂会提高大脑中乙酰胆碱的水平,盐酸美金刚会调节谷氨酸能神经传递。 这种作用上的差异使其成为可能对胆碱酯酶抑制剂反应不好的患者的宝贵选择 .
生化分析
Biochemical Properties
Memantine hydrochloride acts as an antagonist at NMDA receptors, blocking the effects of glutamate, a neurotransmitter in the brain . Glutamate leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . By blocking these effects, memantine hydrochloride can help manage symptoms of Alzheimer’s Disease .
Cellular Effects
Memantine hydrochloride has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ42 peptide . It has also been shown to induce autophagy, improve cell survival, and decrease the generation of Aβ42 .
Molecular Mechanism
The molecular mechanism of action of memantine hydrochloride involves its role as an NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease .
Temporal Effects in Laboratory Settings
In laboratory settings, memantine hydrochloride has been shown to have concentration-dependent effects on mitochondrial fission and fusion dynamics, autophagy, and mitochondrial quality control . These effects were observed over a period of 48 hours .
Dosage Effects in Animal Models
In animal models of Alzheimer’s Disease, memantine hydrochloride has been shown to improve cognitive functions . In one study, APP/PS1 AD mice were treated with a therapeutic dose of memantine (20 mg/kg/day) and showed improved learning and memory performance .
Metabolic Pathways
The metabolic pathways of memantine hydrochloride involve its role as an NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease .
Transport and Distribution
As an NMDA receptor antagonist, it is likely to be distributed in areas of the brain where these receptors are present .
Subcellular Localization
As an NMDA receptor antagonist, it is likely to be localized in areas of the cell where these receptors are present .
准备方法
合成路线和反应条件: 一种常见的合成盐酸美金刚的方法是将 1-溴-3,5-二甲基金刚烷与尿素和甲酸反应。甲酸既是反应物又是溶剂。 然后用无机酸水溶液水解反应混合物,然后碱化、萃取,最后用盐酸酸化,得到盐酸美金刚 .
工业生产方法: 在工业环境中,盐酸美金刚的合成方法经过优化,以实现高产率和高纯度。该过程涉及与实验室合成相同的基本步骤,但在受控条件下进行,以确保一致性和可扩展性。 粗产品的纯度可达 99.0%,重结晶后可达 99.98% .
化学反应分析
反应类型: 盐酸美金刚主要由于存在氨基而进行取代反应。它还可以在特定条件下参与氧化和还原反应。
常见试剂和条件:
取代反应: 常见试剂包括卤化剂,例如溴或氯。
氧化反应: 可以使用过氧化氢等氧化剂。
还原反应: 使用硼氢化钠等还原剂。
主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,盐酸美金刚的氧化可以导致形成 6-羟基美金刚 .
相似化合物的比较
Leqembi (Lecanemab): A newer drug for Alzheimer’s that targets amyloid-beta plaques in the brain.
Uniqueness of Memantine Hydrochloride: Memantine Hydrochloride is unique in its mechanism of action as an NMDA receptor antagonist. Unlike cholinesterase inhibitors like Donepezil, which increase the levels of acetylcholine in the brain, Memantine Hydrochloride modulates glutamatergic neurotransmission. This difference in action makes it a valuable option for patients who may not respond well to cholinesterase inhibitors .
属性
IUPAC Name |
3,5-dimethyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19982-08-2 (Parent) | |
| Record name | Memantine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90961439 | |
| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41100-52-1, 19982-08-2 | |
| Record name | Memantine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Memantine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEMANTINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 41100-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEMANTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Memantine Hydrochloride?
A1: Memantine Hydrochloride acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the receptor-operated cation channel. [, , ]
Q2: How does Memantine Hydrochloride's antagonism of the NMDA receptor differ from Magnesium ions?
A2: While both Magnesium ions and Memantine Hydrochloride block the NMDA receptor, Memantine Hydrochloride binds more effectively, effectively blocking the prolonged influx of Calcium ions through the channel. This allows for the preservation of transient physiological activation of the channels by higher concentrations of synaptically released glutamate. []
Q3: What is the significance of Memantine Hydrochloride's effect on Calcium ion influx?
A3: Prolonged increased glutamate levels in the brain, such as in Alzheimer's disease, can lead to continuous Calcium ion influx into cells via NMDA receptors. This excessive Calcium influx can ultimately result in neuronal degeneration. Memantine Hydrochloride helps to regulate this process. []
Q4: What is the molecular formula and weight of Memantine Hydrochloride?
A4: The molecular formula of Memantine Hydrochloride is C12H22ClN. It has a molecular weight of 215.77 g/mol. []
Q5: What is the thermal behavior of Memantine Hydrochloride?
A5: Thermal analysis reveals that Memantine Hydrochloride exists in an anhydrous, crystalline form with a melting point of 297.16°C. []
Q6: How stable is Memantine Hydrochloride in aqueous solutions?
A6: Memantine Hydrochloride demonstrates good stability in aqueous solutions at room temperature (20°C) across a range of pH values. It remains stable under UV light exposure and in the presence of isotonising or oxidizing agents. At elevated temperatures (80°C), stability is maintained in acidic solutions. []
Q7: What formulation strategies have been explored to improve the delivery of Memantine Hydrochloride?
A7: Researchers have investigated various formulations to enhance Memantine Hydrochloride delivery, including: * Skeleton type slow-release capsules: Utilizing a hydrophilic gel skeleton to achieve controlled release. [] * Slow-release pills: Employing a multi-layered structure with a hollow core, main medicine layer, isolated coating layer, and slow-release coating layer. [] * Extended-release tablets: Using a matrix system composed of HPMC K15M and HPMC K4M to achieve prolonged drug release. [] * Orally disintegrating tablets: Designed for rapid disintegration in the mouth, offering improved convenience for patients who struggle with swallowing. [, , ] * Oral-dissolving films: Utilizing specific polymers and flavor correctors to mask the taste and enhance patient compliance. [, ] * Sustained-release preparations for suspension: Formulating Memantine Hydrochloride as a dry suspension using ion exchange resins for prolonged drug release. [] * Solid dispersions: Incorporating Memantine Hydrochloride into a solid dispersion system to potentially improve solubility and bioavailability. []
Q8: What are the key pharmacokinetic parameters of Memantine Hydrochloride after oral administration?
A8: Studies in healthy Chinese volunteers revealed dose-dependent pharmacokinetics of Memantine Hydrochloride capsules. After single oral doses of 5 mg, 10 mg, and 15 mg, the time to peak concentration (Tmax) ranged from 4.9 to 5.6 hours. The peak plasma concentration (Cmax) increased proportionally with dose, reaching 4.4 ng/mL, 8.9 ng/mL, and 16.5 ng/mL, respectively. The elimination half-life (t1/2) remained consistent across doses, averaging around 47-51 hours. []
Q9: Is there evidence of drug accumulation after multiple doses of Memantine Hydrochloride?
A9: Yes, multiple oral doses of 10 mg Memantine Hydrochloride administered once daily resulted in drug accumulation. The Tmax was observed at 6.0 hours, with a Cmax of 32 ng/mL and a t1/2 of 46 hours. []
Q10: What preclinical models have been used to investigate the effects of Memantine Hydrochloride?
A10: Researchers have employed various animal models to study the effects of Memantine Hydrochloride, including:
* **Rat model of vascular dementia:** Induced by permanent bilateral common carotid artery ligation. This model helps to explore the drug's effects on cognitive function and potential neuroprotective mechanisms in vascular dementia. []* **Rabbit model of optic nerve damage:** Used to investigate the protective effects of Memantine Hydrochloride on glutamate-induced excitotoxicity and optic nerve cell apoptosis. [, ]Q11: What analytical techniques have been employed for the quantification of Memantine Hydrochloride?
A11: Several analytical methods have been developed and validated for the accurate and precise determination of Memantine Hydrochloride:
* **High-performance liquid chromatography with fluorescence detection (HPLC-FLD):** This method typically involves derivatization of Memantine Hydrochloride with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance its fluorescence properties. [, ]* **High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD):** This technique provides a sensitive and robust alternative for analyzing Memantine Hydrochloride without the need for derivatization. []* **Liquid chromatography-mass spectrometry (LC-MS):** A highly sensitive and specific method for quantifying Memantine Hydrochloride in biological matrices like plasma. [, , ]* **High-performance thin-layer chromatography (HPTLC):** A cost-effective and efficient technique for routine quality control analysis of Memantine Hydrochloride. []* **Proton nuclear magnetic resonance spectrometry (1H-NMR):** Offers a direct and precise method for quantifying Memantine Hydrochloride in both bulk drug substance and tablet formulations without requiring derivatization. []Q12: What are the reported limits of detection (LOD) and quantification (LOQ) for Memantine Hydrochloride using these analytical techniques?
A12: The reported LOD and LOQ vary depending on the specific method: * HPLC-FLD: LOD of 25 ng/mL in rat plasma [] * HPLC-ELSD: LOD of 0.01 µg/mL [] * 1H-NMR: LOD of 0.04 mg/mL and LOQ of 0.11 mg/mL []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














